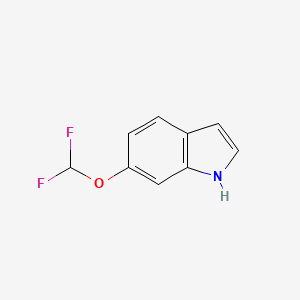

6-(Difluorométhoxy)-1H-indole

Vue d'ensemble

Description

6-(Difluoromethoxy)-1H-indole is a useful research compound. Its molecular formula is C9H7F2NO and its molecular weight is 183.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(Difluoromethoxy)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Difluoromethoxy)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents antibactériens : Les chercheurs ont étudié l'efficacité des aromatiques difluorométhoxy comme agents antibactériens. Ces composés peuvent présenter une activité antimicrobienne, ce qui en fait des candidats potentiels pour le développement de médicaments .

Anesthésiques : Le motif contenant l'atome N dans les aromatiques difluorométhoxy a été étudié pour son utilisation potentielle comme agents anesthésiques. Des recherches supplémentaires sont nécessaires pour comprendre pleinement leurs propriétés anesthésiques.

Médicament commercial : Roflumilast : Le roflumilast (Figure 1) est un médicament disponible dans le commerce qui contient le motif phényl difluorométhoxy. Il agit comme un inhibiteur enzymatique sélectif et est utilisé pour traiter la bronchopneumopathie chronique obstructive (BPCO) .

Applications technologiques

Les phényls difluorométhoxy jouent un rôle crucial dans les avancées technologiques :

Écrans à cristaux liquides (LCD) : En raison de leur forte polarité et de leurs interactions de superposition aromatiques potentielles, les phényls difluorométhoxy sont des composants précieux pour la construction de cristaux liquides nématiques contenant des dipôles permanents. Ces composés contribuent au développement des écrans LCD .

Applications agricoles

Les composés difluorométhoxy trouvent des applications en agriculture :

Pesticides et herbicides : Le flucythrinate (Figure 2) et le pyraflufen sont des exemples de pesticides et d'herbicides qui contiennent le motif phényl difluorométhoxy. Ces composés sont utilisés pour protéger les cultures et lutter contre les ravageurs .

En résumé, le 6-(Difluorométhoxy)-1H-indole est prometteur en médecine, en technologie et en agriculture. Ses applications diverses en font un composé intéressant pour une exploration et un développement plus poussés . 🌟

Mécanisme D'action

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It is likely that the compound affects multiple pathways, leading to downstream effects that contribute to its overall action .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

It is known that the compound has an impact at the molecular level, which likely translates to effects at the cellular level .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of 6-(Difluoromethoxy)-1H-indole .

Activité Biologique

6-(Difluoromethoxy)-1H-indole is a compound that has gained attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

6-(Difluoromethoxy)-1H-indole features a difluoromethoxy group attached to the indole core, which is known for its presence in numerous biologically active molecules. The difluoromethoxy group can enhance the compound's stability and reactivity, thereby influencing its biological interactions.

Pharmacological Activities

Research has identified several pharmacological activities associated with 6-(difluoromethoxy)-1H-indole:

- Antiviral Activity : A study highlighted its effectiveness against Hepatitis C virus (HCV) genotype 1b replicon, showing promising results in inhibiting viral replication .

- Antileishmanial Activity : The compound demonstrated significant potency against Leishmania species, with some derivatives showing an IC50 value as low as 0.56 μg/mL, which is comparable to standard treatments like amphotericin B .

- Antifungal Activity : Variants of the compound have been tested against various fungal strains, exhibiting high efficacy. For instance, certain derivatives showed 81-100% control over fungal diseases .

The biological activity of 6-(difluoromethoxy)-1H-indole is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The difluoromethoxy group enhances binding affinity to enzymes, potentially modulating their activity and influencing cellular pathways.

- Receptor Binding : The compound's structure allows it to interact with various receptors, leading to alterations in signal transduction pathways that are critical for cellular function.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Pathway | IC50 Value | Reference |

|---|---|---|---|

| Antiviral | HCV genotype 1b | 0.56 μg/mL | |

| Antileishmanial | Leishmania spp. | 0.56 μg/mL | |

| Antifungal | Candida krusei, Aspergillus spp. | 81-100% inhibition |

Detailed Research Findings

- Antiviral Studies : A series of experiments demonstrated that modifications to the indole structure could significantly enhance antiviral activity against HCV. The introduction of different substituents was found to optimize binding affinity and improve efficacy.

- Leishmaniasis Treatment : In vivo studies indicated that certain derivatives of 6-(difluoromethoxy)-1H-indole not only inhibited parasite growth but also reduced inflammation associated with leishmaniasis, suggesting a dual mechanism of action.

- Fungal Inhibition : Compounds derived from 6-(difluoromethoxy)-1H-indole were evaluated for antifungal properties against clinical isolates of Candida and Aspergillus species, showing promising results that warrant further investigation into their potential as antifungal agents.

Propriétés

IUPAC Name |

6-(difluoromethoxy)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c10-9(11)13-7-2-1-6-3-4-12-8(6)5-7/h1-5,9,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMKRIMDLCUPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70707079 | |

| Record name | 6-(Difluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70707079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200207-21-2 | |

| Record name | 6-(Difluoromethoxy)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200207-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Difluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70707079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.